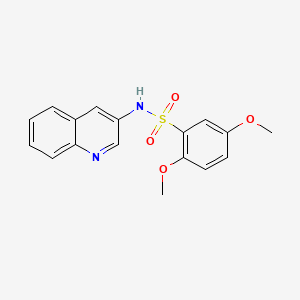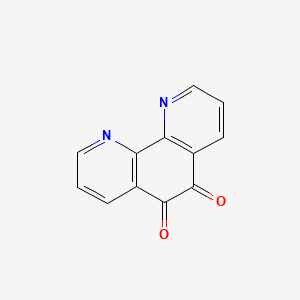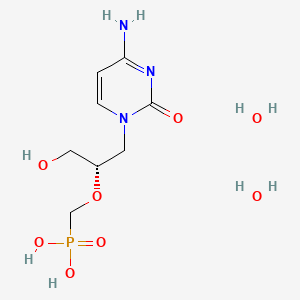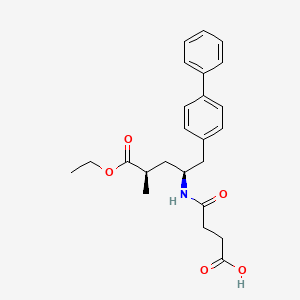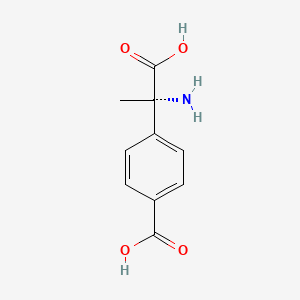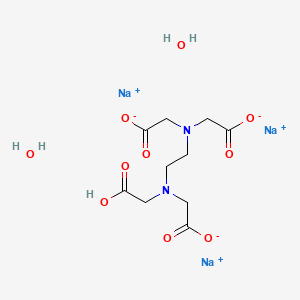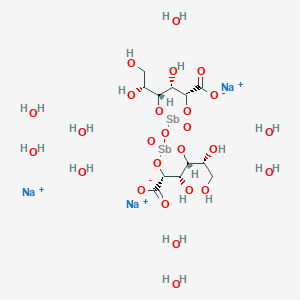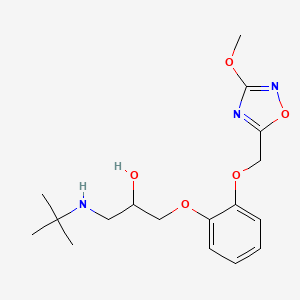
Zoleprodolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zoleprodolol is a β-adrenergic receptor antagonist that has been used in scientific research to investigate the role of β-adrenergic signaling in various physiological processes. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Bone Health and Osteoporosis Treatment : Zoledronic acid has been shown to significantly improve bone material properties in postmenopausal women with osteoporosis. It increases the mineral/matrix ratio and affects bone matrix formation, contributing to its antifracture efficacy (Gamsjaeger et al., 2011).
Cancer Treatment and Prevention : Research has indicated that Zoledronic acid can inhibit both osteolytic and osteoblastic components of osteosarcoma lesions in a mouse model, although it does not inhibit primary tumor growth or reduce lung metastasis (Labrinidis et al., 2009). Additionally, it has been found to exert antitumor effects in NB4 acute promyelocytic leukemia cells by inducing apoptosis and S phase arrest (Liu et al., 2014).
Fracture Healing : Zoledronic acid incorporated in a poly(D,L-lactide)-coated implant has been shown to accelerate fracture healing in rats, suggesting its potential use in improving the efficacy of osteosynthetic implants (Greiner et al., 2008).
Bone Metastasis Treatment : It has been used in combination with other treatments like alfacalcidol to have additive effects on trabecular microarchitecture and mechanical properties in osteopenic ovariectomized rats, indicating its potential in treating bone metastasis (Khajuria et al., 2014).
Vascular Effects and Antiangiogenic Properties : Studies have shown that Zoledronic acid inhibits endothelial cell adhesion, migration, and survival, suggesting its potential role in antiangiogenic therapy (Hasmim et al., 2007).
Immunomodulatory Effects : It has demonstrated immunomodulatory effects on peripheral blood Vγ9/Vδ2 T cells in multiple myeloma patients, enhancing their antimyeloma activity (Mariani et al., 2005).
properties
CAS RN |
158599-53-2 |
|---|---|
Molecular Formula |
C17H25N3O5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-[2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)18-9-12(21)10-23-13-7-5-6-8-14(13)24-11-15-19-16(22-4)20-25-15/h5-8,12,18,21H,9-11H2,1-4H3 |
InChI Key |
NXTODQHJOKDVFU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O |
Appearance |
Solid powder |
synonyms |
Zoleprodolol; 1-(tert-butylamino)-3-(2-((3-methoxy-1,2,4-oxadiazol-5-yl)methoxy)phenoxy)propan-2-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



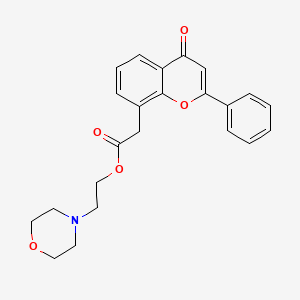

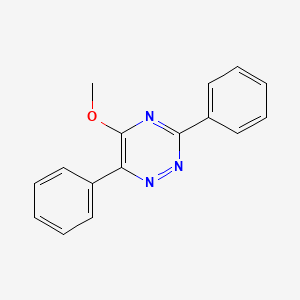
![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)
![N-[5-(2-imidazo[1,2-a]pyrimidinyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B1662458.png)
